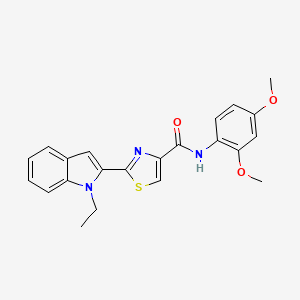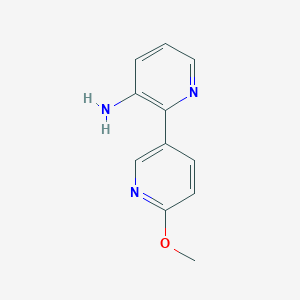
2-(6-Methoxypyridin-3-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxypyridin-3-yl)pyridin-3-amine is a heterocyclic compound featuring two pyridine rings connected by an amine group, with a methoxy group attached to one of the pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the condensation of 6-methoxypyridine-3-amine with pyridine-3-carbaldehyde under acidic conditions . Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 6-methoxypyridine is coupled with a halogenated pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The Suzuki-Miyaura coupling is particularly favored due to its high yield and mild reaction conditions, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methoxypyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted pyridines, and reduced amine derivatives .
Applications De Recherche Scientifique
2-(6-Methoxypyridin-3-yl)pyridin-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(6-Methoxypyridin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, when used as a ligand, it can coordinate with metal ions to form complexes that exhibit biological activity. These complexes can interact with bacterial proteins, leading to antimicrobial effects through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- 6-Methoxypyridin-3-amine
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
Uniqueness
2-(6-Methoxypyridin-3-yl)pyridin-3-amine is unique due to its dual pyridine structure with a methoxy group, which imparts distinct electronic and steric properties. This makes it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(6-methoxypyridin-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-10-5-4-8(7-14-10)11-9(12)3-2-6-13-11/h2-7H,12H2,1H3 |
Clé InChI |
CHPRZLONUIGQEL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C2=C(C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one](/img/structure/B14118443.png)
![[5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14118444.png)
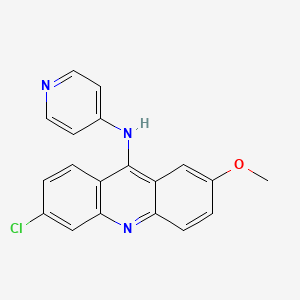

![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)

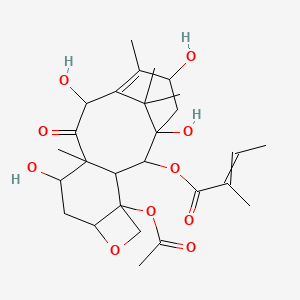
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118469.png)
![1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone]](/img/structure/B14118481.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)
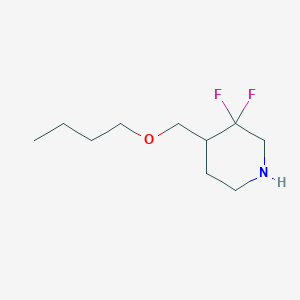
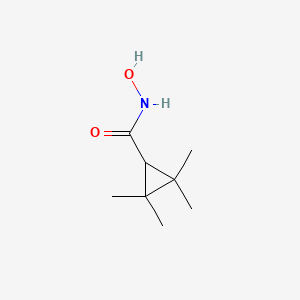
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118501.png)
